molecular formula C44H72O11 B610604 Oligomycin D CAS No. 1404-59-7

Oligomycin D

Cat. No.: B610604
CAS No.: 1404-59-7
M. Wt: 777.0 g/mol
InChI Key: LVWVMRBMGDJZLM-BONFEJLISA-N
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Safety and Hazards

When handling Rutamycin, it is advised to avoid breathing mist, gas, or vapors and avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

Biochemical Analysis

Biochemical Properties

Rutamycin interacts with various biomolecules, particularly enzymes involved in oxidative phosphorylation . It inhibits ATPase reactions induced by various agents . The properties of Rutamycin on mitochondrial metabolism were found to be identical with those of other antibiotics like ossamycin and peliomycin .

Cellular Effects

Rutamycin has significant effects on cellular processes. It inhibits oxidative phosphorylation, which is a major consumer of cellular energy output . This inhibition affects the cell’s energy metabolism, leading to suppressed cellular respiration .

Molecular Mechanism

Rutamycin exerts its effects at the molecular level primarily by inhibiting oxidative phosphorylation . It binds to the c-ring of the ATP synthase, blocking the access of protons to the carboxyl group of Glu59 . This inhibits the ATPase reactions and disrupts the energy transfer pathway in the cell .

Temporal Effects in Laboratory Settings

The effects of Rutamycin have been studied over time in laboratory settings, particularly in relation to its impact on mitochondrial function

Metabolic Pathways

Rutamycin is involved in the metabolic pathway of oxidative phosphorylation . It interacts with ATP synthase, a key enzyme in this pathway

Transport and Distribution

Rutamycin’s transport and distribution within cells and tissues are closely tied to its role in inhibiting oxidative phosphorylation

Subcellular Localization

Rutamycin primarily localizes in the mitochondria, where it interacts with ATP synthase to inhibit oxidative phosphorylation This subcellular localization is crucial for its activity and function

Chemical Reactions Analysis

Types of Reactions: Oligomycin D undergoes several types of chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Suzuki macrocyclization used in its total synthesis .

Common Reagents and Conditions: Common reagents used in the synthesis of rutamycin include dimethyl sulfoxide for oxidation and various catalysts for aldol reactions and vinyl–vinyl coupling . The reaction conditions often require low temperatures and inert atmospheres to maintain the integrity of the stereogenic centers.

Major Products: The major product of these reactions is rutamycin B, which is characterized by its macrolide structure containing multiple hydroxyl and ketone functional groups .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Rutamycin involves the condensation of two key starting materials, namely 2,4-dihydroxybenzaldehyde and L-tryptophan. The reaction is catalyzed by a bacterial enzyme called RutA, which facilitates the formation of the C-C bond between the two aromatic rings. The final step of the synthesis involves the oxidation of the resulting product to form Rutamycin.", "Starting Materials": [ "2,4-dihydroxybenzaldehyde", "L-tryptophan" ], "Reaction": [ "Step 1: Condensation of 2,4-dihydroxybenzaldehyde and L-tryptophan in the presence of RutA enzyme", "Step 2: Formation of C-C bond between the two aromatic rings", "Step 3: Oxidation of the resulting product to form Rutamycin" ] }

CAS No.

1404-59-7

Molecular Formula

C44H72O11

Molecular Weight

777.0 g/mol

IUPAC Name

(1S,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,27R,29R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione

InChI

InChI=1S/C44H72O11/c1-11-33-16-14-12-13-15-27(4)41(50)43(10,52)42(51)32(9)40(49)31(8)39(48)30(7)38(47)26(3)17-20-37(46)53-36-24-44(54-34(19-18-33)29(36)6)22-21-25(2)35(55-44)23-28(5)45/h12-14,16-17,20,25-36,38,40-41,45,47,49-50,52H,11,15,18-19,21-24H2,1-10H3/b13-12+,16-14+,20-17+/t25-,26-,27+,28+,29+,30-,31-,32-,33-,34-,35-,36-,38+,40+,41-,43+,44-/m0/s1

InChI Key

LVWVMRBMGDJZLM-BONFEJLISA-N

Isomeric SMILES

CC[C@@H]\1CC[C@H]2[C@H]([C@H](C[C@]3(O2)CC[C@@H]([C@@H](O3)C[C@@H](C)O)C)OC(=O)/C=C/[C@@H]([C@H]([C@@H](C(=O)[C@@H]([C@H]([C@@H](C(=O)[C@]([C@H]([C@@H](C/C=C/C=C1)C)O)(C)O)C)O)C)C)O)C)C

SMILES

CCC1CCC2C(C(CC3(O2)CCC(C(O3)CC(C)O)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C

Canonical SMILES

CCC1CCC2C(C(CC3(O2)CCC(C(O3)CC(C)O)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Rutamycin;  Oligomycin D;  A 272;  A272;  A-272

Origin of Product

United States

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